molecular formula C35H48N4O9 B2876072 Fmoc-TETA(Boc2)-Suc CAS No. 2389064-35-9

Fmoc-TETA(Boc2)-Suc

Cat. No.: B2876072
CAS No.: 2389064-35-9
M. Wt: 668.788
InChI Key: VFDSLJCIJWTJCW-UHFFFAOYSA-N
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Description

Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis . It’s used to protect amino groups during the synthesis process . TETA could refer to triethylenetetramine, a polyamine that’s often used as a crosslinking agent. Boc (tert-butyloxycarbonyl) is another protective group used in peptide synthesis, often used to protect the amine group . Suc likely refers to succinyl, a group derived from succinic acid.


Synthesis Analysis

The synthesis of a compound like “Fmoc-TETA(Boc2)-Suc” would likely involve multiple steps, each adding or modifying a part of the molecule. Fmoc and Boc could be added to protect reactive groups on the TETA and Suc parts of the molecule, then removed after the rest of the molecule is assembled .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the multiple components. The Fmoc and Boc groups would add significant bulk to the molecule .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc and Boc groups can be removed (deprotected) under certain conditions to allow the amino groups they were protecting to participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the exact structure of the molecule. Fmoc-protected compounds are generally stable under a range of conditions .

Scientific Research Applications

Native Chemical Ligation at Phenylalanine

The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, utilizing the S-ethyldisulfanyl derivative of the N-Boc amino acid to cap a tetrapeptide generated by Fmoc-SPPS. This method, compatible with reactive side chains, facilitates ligations other than glycine, showcasing the versatility of Fmoc-based syntheses in peptide modifications and ligations (Crich & Banerjee, 2007).

Hydrogelation and Self-Assembly of Fmoc-Tripeptides

The study of the self-assembly and hydrogelation properties of Fmoc-tripeptides reveals significant differences in the self-assembly properties influenced by sequence variations. Fmoc-VLK(Boc) forms highly anisotropic fibrils, leading to hydrogels with unique mechanical properties, in contrast to Fmoc-K(Boc)LV, which forms isotropic hydrogels. This demonstrates the critical role of peptide sequence in dictating the self-assembled structures and hydrogel properties, offering insights into the design of peptide-based biomaterials (Cheng et al., 2010).

Synthesis and Gelation Capability of Fmoc and Boc Mono-Substituted Cyclo(L-Lys-L-Lys)s

Research on Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s has shown their ability to form stable thermo-reversible organogels in various solvents. The study of their gelation capabilities and self-assembly into 3D nanofiber, nanoribbon, or nanotube network structures highlights the potential of Fmoc and Boc-modified compounds in the development of organogels with specific mechanical and self-assembling properties (Qianying et al., 2016).

Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry

A novel method for the solid-phase synthesis of thioesters by the Fmoc/t-Bu method has been developed, utilizing a 3-carboxypropanesulfonamide safety-catch linker. This methodology is significant for the preparation of peptide C-terminal thioesters, key intermediates in native chemical ligation methods for protein synthesis, demonstrating the applicability of Fmoc-protected compounds in advanced peptide synthesis techniques (Ingenito et al., 1999).

Amine-Terminated Monolayers on Carbon

The development of aminophenyl and aminomethylphenyl monolayers on carbon surfaces using a protection-deprotection strategy based on Boc and Fmoc groups showcases the utility of these protective groups in the fabrication of functional materials. Such materials have potential applications in biosensing and bioelectronics, illustrating the role of Fmoc and Boc-protected compounds in the creation of functionalized surfaces (Lee et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of “Fmoc-TETA(Boc2)-Suc”. If it’s being used as an intermediate in the synthesis of a larger molecule, its role would be to add specific functional groups to that molecule .

Safety and Hazards

The safety and hazards would depend on the specific compound and its intended use. In general, care should be taken when handling any chemical compound, especially if it’s intended for use in biological systems .

Future Directions

The use of Fmoc and Boc in peptide synthesis is a well-established field, but there’s always room for improvement and innovation. New methods for adding and removing these protective groups, or new protective groups entirely, could be developed .

Properties

IUPAC Name

4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N4O9/c1-34(2,3)47-32(44)38(19-17-36-29(40)15-16-30(41)42)21-22-39(33(45)48-35(4,5)6)20-18-37-31(43)46-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,36,40)(H,37,43)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDSLJCIJWTJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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